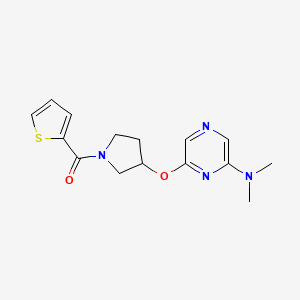

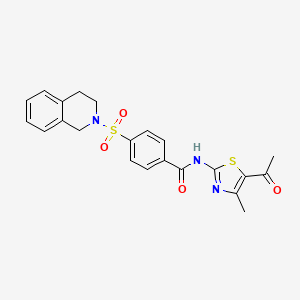

![molecular formula C24H20N6O2 B2708293 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836641-91-9](/img/structure/B2708293.png)

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It is related to the class of compounds known as quinoxalines. Quinoxalines are a type of nitrogen-containing heterocyclic compound that have been studied for their potential biological activity .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. They can be synthesized through various methods, including condensation of aromatic diamines with dicarbonyl derivatives . A similar compound, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate, was synthesized and investigated for its mesomorphic and optical characteristics .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be elucidated using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are powerful tools for the synthesis of complex, biologically relevant molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely. For instance, some derivatives have been found to exhibit nematogenic behavior, exhibiting an enantiotropic nematic mesophase .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The compound’s unique structure and heterocyclic nature make it a promising candidate for cancer research. Researchers have investigated its cytotoxic activity against cancer cell lines such as HePG-2 and HCT-116 . Further studies could explore its mechanism of action and potential as an anticancer drug.

Metal Complexes and Coordination Chemistry

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L) forms complexes with metal ions like Cu(II) , Co(II) , Ni(II) , and Zn(II) . These complexes exhibit interesting coordination modes, such as mononegative bidentate chelation via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Understanding these interactions can contribute to the field of coordination chemistry .

Biological Activities and Drug Design

Schiff bases, including this compound, have been explored for their biological activities. The presence of azomethine nitrogen (C=N) in Schiff bases allows them to interact with biomolecules. Investigating the ligand’s binding sites and its derivatives could lead to novel drug design strategies .

Liquid Crystalline Materials

Furan derivatives, including this compound, have been studied for their mesomorphic properties. Investigations into its molecular orientation, induction forces, and π-π stacking interactions could contribute to the development of new liquid crystalline materials .

Antibacterial Potential

While not directly related to this specific compound, research on furan derivatives has revealed antibacterial activities. Exploring similar derivatives could provide insights into their effectiveness against gram-positive bacteria .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O2/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHBAGASCUNSPQ-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

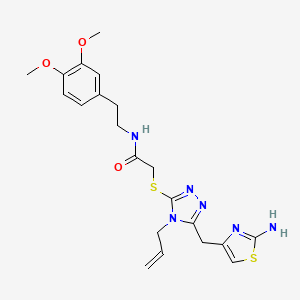

![4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B2708210.png)

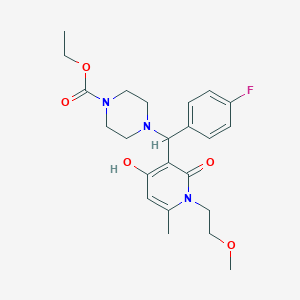

![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

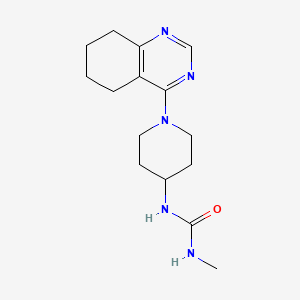

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)

![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)

![1-[2-[(4-Methylpiperidin-1-yl)methyl]phenyl]methanamine](/img/structure/B2708231.png)